2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-acetylphenyl)acetamide
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Overview
Description
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-acetylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridine moiety linked to an acetamide group, which is further substituted with a 3-acetylphenyl group.
Scientific Research Applications
Chemistry
In chemistry, 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-acetylphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as a bioactive molecule with applications in drug discovery. Its triazolopyridine core is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The ability to modify its structure allows for the fine-tuning of its biological activity and pharmacokinetic properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its applications in the production of specialty chemicals and advanced materials are also being explored.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-acetylphenyl)acetamide typically involves multiple steps:
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Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor. This step often requires the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.
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Thioether Formation: : The triazolopyridine core is then reacted with a thiol compound to introduce the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol and promote nucleophilic substitution.
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Acetamide Formation: : The final step involves the acylation of the amine group with an acetyl chloride or acetic anhydride to form the acetamide linkage. This reaction is typically performed under mild conditions with a base such as triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the carbonyl groups in the acetamide or acetylphenyl moieties. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples, with reagents like bromine, nitric acid, and sulfuric acid, respectively.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Halogenated, Nitrated, or Sulfonated Derivatives: From substitution reactions.
Mechanism of Action
The mechanism of action of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-acetylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3-ylthioacetamide: Lacks the acetylphenyl group, which may result in different biological activity and chemical properties.
N-(3-Acetylphenyl)acetamide: Lacks the triazolopyridine core, which is crucial for the compound’s unique interactions with biological targets.
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide: Similar structure but without the acetylphenyl substitution, affecting its overall activity and applications.
Uniqueness
The uniqueness of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-acetylphenyl)acetamide lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the triazolopyridine core and the acetylphenyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11(21)12-5-4-6-13(9-12)17-15(22)10-23-16-19-18-14-7-2-3-8-20(14)16/h2-9H,10H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRISDBMFPYYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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